![molecular formula C24H20F2N2O B10928693 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole](/img/structure/B10928693.png)
3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes two fluorophenyl groups, a methoxybenzyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives and suitable catalysts.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via nucleophilic substitution reactions, often using methoxybenzyl halides and a base.
Methylation: The final step involves the methylation of the pyrazole ring using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxybenzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, bases, acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C24H20F2N2O |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C24H20F2N2O/c1-16-23(18-6-10-20(25)11-7-18)27-28(15-17-4-3-5-22(14-17)29-2)24(16)19-8-12-21(26)13-9-19/h3-14H,15H2,1-2H3 |
InChI Key |
GZVWPFSQTMHBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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